1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol” is characterized by the presence of a bromine atom and two nitrogen atoms in the pyrazole ring. More detailed structural information might be obtained through spectroscopic, thermal, and X-ray crystallographic analyses .Scientific Research Applications
Catalytic Activities in Dinuclear Copper(II) Complexes
A study by Zhang et al. (2007) explored dinuclear copper(II) complexes derived from pyrazole-containing tridentate N2O ligands, including a variant similar to 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. These complexes were characterized and investigated for their catalytic oxidation properties, modeling the functional properties of catechol oxidase (Zhang et al., 2007).
Synthesis and Characterization in Nickel(II), Zinc(II), and Palladium(II) Complexes
Another research by Zhang et al. (2008) synthesized and characterized metal coordination compounds including nickel(II), zinc(II), and palladium(II) complexes derived from pyrazole-based polydentate ligands related to this compound. Their structural properties were elucidated, revealing insights into their potential applications (Zhang et al., 2008).
Application in Corrosion Inhibitors
A DFT study by Wang et al. (2006) evaluated bipyrazole derivatives, including those related to the chemical , for their potential activity as corrosion inhibitors. The study assessed various parameters like energy gap and electron transfer, offering insights into their effectiveness in corrosion inhibition (Wang et al., 2006).
Biological Activity Study
Sherkar and Bhandarkar (2015) conducted a study involving compounds similar to this compound, exploring their antimicrobial activities. The synthesized compounds showed excellent antimicrobial properties, which could have implications in medical and pharmaceutical applications (Sherkar & Bhandarkar, 2015).
Antipsychotic Potential in Medicinal Chemistry
Wise et al. (1987) explored a series of novel potential antipsychotic agents, including derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound . These studies shed light on new avenues for developing antipsychotic drugs (Wise et al., 1987).
Photoinduced Tautomerization Studies
Vetokhina et al. (2012) investigated photoinduced tautomerization in pyrazoles, revealing unique properties that could be relevant for photochemical applications. The study provides a deeper understanding of the photoreactive nature of pyrazoles, including those related to the compound (Vetokhina et al., 2012).
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been shown to inhibit liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body.
Mode of Action
It is suggested that similar pyrazole derivatives act as inhibitors of their target enzymes . This means that the compound binds to the active site of the enzyme, preventing it from catalyzing its usual reactions.
Biochemical Pathways
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially affect the metabolism of alcohols and aldehydes in the body .
Result of Action
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially interfere with the metabolism of alcohols and aldehydes in the body .
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic research applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can alter the expression of certain genes and modulate metabolic pathways . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to bind to specific enzymes, thereby inhibiting or activating their function . This binding can lead to downstream effects on cellular processes and gene expression, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective application in research and potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within specific tissues, influencing its overall activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWVVVBXCYWIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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